molecular formula C10H10F2O3 B7874734 Ethyl 2-(2,3-difluoro-phenoxy)acetate

Ethyl 2-(2,3-difluoro-phenoxy)acetate

Cat. No.: B7874734
M. Wt: 216.18 g/mol
InChI Key: RVOOCHGMBAYWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,3-difluoro-phenoxy)acetate is an ester derivative featuring a phenoxy backbone substituted with fluorine atoms at the 2- and 3-positions, linked to an ethyl acetate group. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the fluorine substituents, which can modulate reactivity, solubility, and biological activity.

Properties

IUPAC Name

ethyl 2-(2,3-difluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOOCHGMBAYWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,3-difluoro-phenoxy)acetate can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-difluoro-phenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The phenoxy group can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Hydrolysis: 2-(2,3-difluoro-phenoxy)acetic acid.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: 2-(2,3-difluoro-phenoxy)ethanol.

Scientific Research Applications

Ethyl 2-(2,3-difluoro-phenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-difluoro-phenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

  • Fluorine vs. Halogens (Cl, Br): Fluorine’s strong electron-withdrawing nature reduces electron density on the phenyl ring compared to chloro or bromo substituents (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate, C).
  • Substituent Position: The 2,3-difluoro configuration creates steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-chlorophenyl in C). Ortho-substitution may hinder rotational freedom, affecting binding in biological targets .

Data Table: Key Properties of Selected Ethyl Acetate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Predicted logP Notable Features
This compound 2,3-difluoro-phenoxy 230.19 2.4 High electronegativity, discontinued
Ethyl 2-(4-chlorophenyl)acetate (C) 4-chlorophenyl 228.67 2.8 Moderate lipophilicity, common in SAR studies
Ethyl 2-[5-(4-bromophenyl)-...] acetate (D) 4-bromophenyl 273.12 3.1 Higher logP, potential photolability
Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)...} acetate (E) 4-CF₃-phenyl 344.32 3.5 Enhanced metabolic stability

Biological Activity

Ethyl 2-(2,3-difluoro-phenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a phenoxyacetate backbone with two fluorine atoms substituted at the 2 and 3 positions of the phenyl ring. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

The mechanism of action of this compound is primarily related to its interaction with specific biological targets such as enzymes and receptors. The fluorine substituents can increase binding affinity to these targets, potentially altering their activity. For instance, compounds with similar structures have been shown to inhibit various biological pathways, including those involved in cancer proliferation and inflammation .

Anticancer Activity

Recent studies have indicated that this compound may exhibit significant anticancer properties. For example:

  • Cell Viability Assays : In vitro studies using human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations as low as 10 µM. The IC50 values for various cancer cell lines are summarized in Table 1.
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.095Significant antiproliferative effect
Hs578T (Triple-negative)0.065High potency against invasive cells
HeLa (Cervical Cancer)>10Minimal effect observed

This data suggests that this compound may be a viable candidate for further development as an anticancer agent.

Inhibition of Enzymatic Activity

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has been shown to inhibit the phosphorylation of STAT3, a transcription factor implicated in tumor growth and survival . This inhibition could lead to reduced malignant behaviors in colorectal cancer cells.

Case Studies

  • Colorectal Cancer Study : A study demonstrated that this compound inhibited malignant behaviors by restricting STAT3 phosphorylation and nuclear translocation. This finding underscores its potential therapeutic applications in treating colorectal cancer .
  • Comparative Analysis with Other Compounds : When compared to similar compounds such as ethyl 2-(4-chloro-phenoxy)acetate and ethyl 2-(2,4-difluoro-phenoxy)acetate, this compound exhibited superior binding affinity and biological activity due to the strategic placement of fluorine atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.